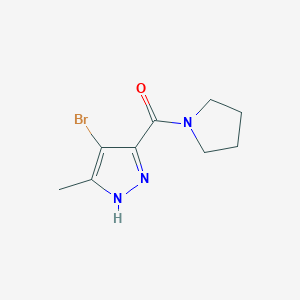

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

(4-bromo-5-methyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-6-7(10)8(12-11-6)9(14)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLIMQLEMVMSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N2CCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the methyl and pyrrolidine-1-carbonyl groups.

5-Methyl-1H-pyrazole: Lacks the bromine and pyrrolidine-1-carbonyl groups.

3-(Pyrrolidine-1-carbonyl)-1H-pyrazole: Lacks the bromine and methyl groups.

Uniqueness

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes a bromine atom, a methyl group, and a pyrrolidine-1-carbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C9H12BrN3O |

| Molar Mass | 258.12 g/mol |

| Density | 1.605 ± 0.06 g/cm³ |

| CAS Number | 1257844-81-7 |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Pyrrolidine-1-carbonyl Group : Acylation of the pyrazole ring using pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

These methods ensure high yield and purity, which are critical for biological testing and applications .

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds similar to this compound have shown significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Analgesic : The compound has potential analgesic effects comparable to standard pain relievers. In experimental models, pyrazoles have been shown to reduce pain responses effectively .

- Antimicrobial : The presence of the pyrrolidine moiety may enhance antimicrobial activity against various bacterial strains. Some derivatives have been synthesized and tested against pathogens like E. coli and S. aureus, showing promising results .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biochemical pathways associated with inflammation and pain.

- Binding Affinity : Studies suggest that the structural features of this compound contribute to its binding affinity for target proteins, which is crucial for its pharmacological effects .

Study on Anti-inflammatory Activity

A study evaluated various pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among these compounds, one derivative exhibited an inhibition percentage comparable to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Testing

In another study, a series of substituted pyrazoles were synthesized and tested against several bacterial strains. The results indicated that compounds with specific substituents showed enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that the structural modifications significantly influence antimicrobial efficacy .

Q & A

Basic: How can researchers optimize the synthesis of 4-bromo-5-methylpyrazole derivatives?

Methodological Answer:

Compare bromination protocols using pyrazolone precursors. For example:

- Method A (68% yield): React 1-phenyl-3-pyridyl-5-pyrazolone with bromine in chloroform for 4 hours at room temperature, followed by ethanol crystallization .

- Alternative Route (97% yield): Direct bromination of 3-methyl-5-(trifluoromethyl)-1H-pyrazole under optimized conditions (exact protocol not detailed but highlights solvent and catalyst efficiency) .

Key Considerations: Varying solvents (chloroform vs. polar aprotic solvents), reaction time, and purification methods (crystallization vs. chromatography) significantly impact yield.

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Basic Characterization: Use IUPAC nomenclature, SMILES strings (e.g.,

CC1=C(C(=NN1)C(F)(F)F)Br), and PubChem CID (2736430) for preliminary identification . - Advanced Techniques:

Advanced: How does the pyrrolidine-1-carbonyl group influence regioselectivity in substitution reactions?

Methodological Answer:

The electron-withdrawing pyrrolidine-1-carbonyl group directs electrophilic attacks to the electron-rich C5 methyl position. For example:

- Experimental Design: Perform cross-coupling reactions (e.g., Suzuki-Miyaura) to compare reactivity at C4 (bromine) vs. C5 (methyl). Use kinetic studies with deuterated analogs to track substitution pathways .

Advanced: What strategies resolve contradictions in reported synthetic yields (e.g., 68% vs. 97%)?

Methodological Answer:

- Reproducibility Checks: Verify reagent purity (e.g., bromine freshness), solvent dryness, and inert atmosphere.

- Analytical Validation: Use HPLC or GC-MS to quantify byproducts in lower-yield reactions (e.g., di-brominated impurities in Method A) .

Basic: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Test against targets like cannabinoid receptors (see structurally related arachidonylethanolamide studies) .

- Antimicrobial Screening: Use microdilution assays, as applied to pyrazole derivatives with bromine and trifluoromethyl groups .

Advanced: What methodologies enable the synthesis of carboxamide or thiocarboxamide derivatives?

Methodological Answer:

- Carbothioamide Synthesis: React the bromine moiety with thiourea under palladium catalysis (e.g., Buchwald-Hartwig conditions) .

- Carboxylic Acid Derivatives: Oxidize methyl groups (if present) using KMnO₄/H₂SO₄, as demonstrated for 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods due to bromine’s volatility and toxicity .

- Storage: Keep in amber vials at –20°C to prevent decomposition, as recommended for brominated heterocycles .

Advanced: How can researchers study the compound’s stability under varying pH/temperature?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 72 hours. Monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds (e.g., mp 72–79°C for related bromopyrazoles) .

Advanced: What mechanistic insights guide the design of catalytic reactions involving this compound?

Methodological Answer:

- Isotopic Labeling: Use ²H/¹³C-labeled pyrazoles to trace reaction pathways (e.g., bromine displacement vs. carbonyl participation).

- Computational Modeling: Perform DFT calculations to predict transition states for nucleophilic attacks .

Advanced: How do steric and electronic effects of substituents impact crystallization behavior?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.